Aurein 3.2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

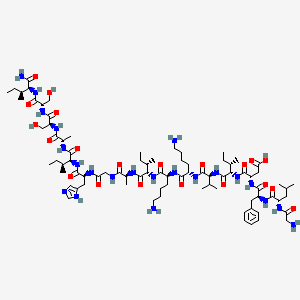

2D Structure

Properties

Molecular Formula |

C82H138N22O21 |

|---|---|

Molecular Weight |

1768.1 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C82H138N22O21/c1-15-44(9)64(68(86)111)101-78(121)59(40-106)99-77(120)58(39-105)98-70(113)49(14)91-81(124)66(46(11)17-3)103-75(118)56(34-51-37-87-41-89-51)93-61(108)38-88-69(112)48(13)90-80(123)65(45(10)16-2)102-72(115)53(29-23-25-31-84)94-71(114)52(28-22-24-30-83)95-79(122)63(43(7)8)100-82(125)67(47(12)18-4)104-76(119)57(35-62(109)110)97-74(117)55(33-50-26-20-19-21-27-50)96-73(116)54(32-42(5)6)92-60(107)36-85/h19-21,26-27,37,41-49,52-59,63-67,105-106H,15-18,22-25,28-36,38-40,83-85H2,1-14H3,(H2,86,111)(H,87,89)(H,88,112)(H,90,123)(H,91,124)(H,92,107)(H,93,108)(H,94,114)(H,95,122)(H,96,116)(H,97,117)(H,98,113)(H,99,120)(H,100,125)(H,101,121)(H,102,115)(H,103,118)(H,104,119)(H,109,110)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-,67-/m0/s1 |

InChI Key |

AZJGYRSVLGOODV-CPKQTTGZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

What is the amino acid sequence of Aurein 3.2?

An In-depth Whitepaper on the Antimicrobial Peptide Aurein 3.2

This technical guide provides a comprehensive overview of the antimicrobial peptide this compound, intended for researchers, scientists, and drug development professionals. This document details its amino acid sequence, biological activities, and mechanism of action, supported by experimental protocols and data presented for comparative analysis.

Introduction to this compound

This compound is a member of the aurein family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. Like other AMPs, aureins represent a promising class of molecules in the search for novel therapeutics to combat antibiotic-resistant pathogens and cancer. These peptides are key components of the innate immune system of these amphibians.

Amino Acid Sequence and Physicochemical Properties

The primary structure of this compound consists of a 17-amino acid sequence with an amidated C-terminus.

Full Sequence: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH₂[1][2] One-Letter Code: GLFDIVKKIAGHIASSI-NH₂[1][2] UniProt Accession: P69022[3]

The amidation of the C-terminus is a common feature in many AMPs, which is known to enhance peptide stability and biological activity.

Biological Activity

While specific quantitative data for this compound is limited in publicly accessible literature, the biological activities of the aurein family, particularly the well-studied Aurein 1.2, provide a strong indication of the expected bio-functionality of this compound. It is anticipated that this compound exhibits both antimicrobial and anticancer properties.

Antimicrobial Activity

Aurein peptides generally display activity against a range of Gram-positive bacteria. The table below presents representative Minimum Inhibitory Concentration (MIC) data for the closely related Aurein 1.2, which is often used as a benchmark for this peptide family.

| Microorganism | Peptide | MIC (μM) | Reference |

| Staphylococcus aureus | Aurein 1.2 | 8 - 32 | [4] |

| Escherichia coli | Aurein 1.2 | >32 | [4] |

Note: This data is for Aurein 1.2 and serves as an illustrative example of the antimicrobial profile expected for the aurein family.

Anticancer Activity

Aurein peptides have also been shown to possess cytotoxic activity against various cancer cell lines. The proposed mechanism involves preferential interaction with the anionic components of cancer cell membranes. Below are representative IC50 values for Aurein 1.2 against human cancer cell lines.

| Cell Line | Peptide | IC50 (μM) | Reference |

| Human non-small cell lung cancer (H838) | Aurein 1.2 | 27.52 | [4] |

| Human glioblastoma astrocytoma (U251MG) | Aurein 1.2 | 38.41 | [4] |

Note: This data is for Aurein 1.2 and is provided to indicate the potential anticancer activity of this compound.

Mechanism of Action: The Carpet Model

The antimicrobial and anticancer activity of aurein peptides is largely attributed to their ability to disrupt the cell membrane. The most widely accepted mechanism of action for Aurein 1.2 is the "carpet model". It is highly probable that this compound follows a similar mechanism.

This model involves the following steps:

-

Electrostatic Attraction: The cationic peptide is initially attracted to the anionic components of the microbial or cancer cell membrane (e.g., phosphatidylserine, teichoic acids).

-

Peptide Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration in a detergent-like manner, leading to the formation of micelles or transient pores. This results in the leakage of cellular contents and ultimately, cell death.

A key feature of the carpet model is that the peptides do not need to form stable transmembrane channels.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar antimicrobial peptides.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) this compound can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol.[5]

-

Resin Preparation: A Rink Amide resin is used to obtain the C-terminal amide.

-

Amino Acid Coupling: The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids. A coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used.

-

Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) to allow for the next coupling cycle.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination This method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[6][7]

-

Bacterial Culture Preparation: A fresh overnight culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized cell density (approximately 5 x 10^5 CFU/mL).

-

Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

-

Controls: Positive (bacteria in broth without peptide) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay

MTT Assay for IC50 Determination The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells is also included.

-

Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell viability, is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

The "Carpet Model" Mechanism of Action

Caption: The "Carpet Model" for this compound's membrane disruption.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 4. mdpi.com [mdpi.com]

- 5. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Aurein 3.2 (UniProt: P69022): A Technical Guide to a Promising Antimicrobial and Anticancer Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 3.2 is a cationic antimicrobial peptide (AMP) identified from the skin secretions of the Southern bell frog, Litoria raniformis. As a member of the aurein family of peptides, it is presumed to possess broad-spectrum antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, and putative mechanism of action. Due to the limited publicly available experimental data specific to this compound, this document leverages data from the well-characterized, closely related aurein peptides, particularly Aurein 1.2 and 3.1, to infer its potential biological activities and guide future research. This guide also details relevant experimental protocols for the synthesis, and biological evaluation of this compound and its analogs.

Introduction

The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. The aurein family of peptides, isolated from Australian bell frogs, is a notable group of AMPs with demonstrated antimicrobial and anticancer activities[1]. This compound (UniProt accession number P69022) is a 17-amino acid peptide belonging to this family[1]. This document serves as a technical resource for researchers and drug developers interested in the therapeutic potential of this compound.

Peptide Characteristics

This compound is a cationic peptide with a sequence of GLFDIVKKIAGHIASSI[1]. Its physicochemical properties, predicted using bioinformatics tools, are summarized in the table below.

| Property | Value |

| UniProt Accession | P69022 |

| Amino Acid Sequence | GLFDIVKKIAGHIASSI |

| Length | 17 residues |

| Molecular Weight | 1768.11 Da |

| Theoretical pI | 10.03 |

| Net Charge at pH 7 | +2 |

Biological Activity (Inferred)

Antimicrobial Activity

The aurein family of peptides exhibits potent activity against a range of Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the well-studied Aurein 1.2. It is anticipated that this compound would display a similar spectrum of activity.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 8 | [2] |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | [2] |

| Enterococcus faecalis | ATCC 29212 | 8 | [2] |

| Enterococcus faecalis (VRE) | ATCC 51299 | 16 | [2] |

| Streptococcus pyogenes | ATCC 19615 | 4 | [2] |

| Escherichia coli | >128 | [3] | |

| Pseudomonas aeruginosa | >128 | [3] |

Anticancer Activity

Several aurein peptides have demonstrated cytotoxic activity against various cancer cell lines. For instance, Aurein 3.1 has reported LC50 values in the range of 10⁻⁵ to 10⁻⁴ M[1]. The table below shows the 50% inhibitory concentration (IC50) values for Aurein 1.2 against different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H838 | Lung Carcinoma | 26.12 | |

| MCF-7 | Breast Adenocarcinoma | 20.33 | |

| U251MG | Glioblastoma | 38.41 |

Mechanism of Action: The Carpet Model

The proposed mechanism of action for the aurein family of peptides is the "carpet model," a membrane-disruptive process that does not involve specific intracellular targets. This model is depicted in the diagram below.

Caption: Proposed "Carpet Model" mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for Aurein 1.2 and other similar antimicrobial peptides.

Peptide Synthesis

Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound

Caption: A typical workflow for the solid-phase synthesis of this compound.

Methodology: this compound can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. The synthesis is typically carried out on a Rink Amide resin to obtain a C-terminally amidated peptide. Each cycle of amino acid addition involves the deprotection of the Fmoc group followed by the coupling of the next Fmoc-protected amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin, precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Antimicrobial Susceptibility Testing

Broth Microdilution Assay Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology: The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the peptide are prepared in a appropriate growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth. The minimum bactericidal concentration (MBC) can be determined by sub-culturing aliquots from the wells with no visible growth onto agar plates.

Cytotoxicity Assay

MTT Assay Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value using the MTT assay.

Methodology: The cytotoxic activity of this compound against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the peptide. Following an incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. The formazan is then solubilized, and the absorbance is measured. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Future Directions

The information available on the aurein peptide family strongly suggests that this compound is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. Future research should focus on:

-

Quantitative Biological Evaluation: Performing comprehensive antimicrobial and anticancer screening of synthetic this compound to determine its specific MIC and IC50 values against a broad range of pathogens and cancer cell lines.

-

Mechanism of Action Studies: Confirming the membrane-disruptive mechanism of action for this compound using biophysical techniques such as circular dichroism, vesicle leakage assays, and microscopy.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models of infection and cancer.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its activity, selectivity, and stability.

Conclusion

This compound, a peptide from the Southern bell frog, represents a promising lead molecule in the search for new anti-infective and anticancer therapies. While specific experimental data for this peptide is currently lacking, its close relation to well-characterized aurein peptides provides a solid foundation for its anticipated biological activities. The protocols and information provided in this technical guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Aurein 3.2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Aurein 3.2, an antimicrobial peptide with potential therapeutic applications. The document focuses on its hydrophobicity and charge, critical parameters influencing its biological activity. Detailed experimental protocols for characterization and visualizations of key concepts are included to support further research and development.

Core Physicochemical Properties of this compound

This compound is a 13-amino acid peptide with the sequence GLFDIVKKVVGAL, featuring a C-terminal amidation. Its physicochemical characteristics, including hydrophobicity and net charge, are fundamental to its mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes.

Summary of Physicochemical Parameters

The key physicochemical properties of this compound have been calculated based on its amino acid sequence and are summarized in the table below. These values provide a quantitative measure of its overall hydrophobicity and charge.

| Parameter | Calculated Value | Significance |

| Molecular Weight | 1361.75 Da | Influences diffusion and transport properties. |

| Theoretical Isoelectric Point (pI) | 10.02 | The pH at which the peptide carries no net electrical charge. |

| Net Charge at pH 7.4 | +2 | A positive charge facilitates interaction with negatively charged bacterial membranes. |

| Grand Average of Hydropathicity (GRAVY) | 1.331 | A positive GRAVY score indicates a hydrophobic nature, suggesting favorable partitioning into lipid membranes. |

Amino Acid Contribution to Physicochemical Properties

The specific amino acids in the this compound sequence and their individual properties contribute to the overall characteristics of the peptide. The following table breaks down the contribution of each residue.

| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Charge at pH 7.4 | Hydropathy Index (Kyte & Doolittle) |

| 1 | Glycine | G | 0 | -0.4 |

| 2 | Leucine | L | 0 | 3.8 |

| 3 | Phenylalanine | F | 0 | 2.8 |

| 4 | Aspartic Acid | D | -1 | -3.5 |

| 5 | Isoleucine | I | 0 | 4.5 |

| 6 | Valine | V | 0 | 4.2 |

| 7 | Lysine | K | +1 | -3.9 |

| 8 | Lysine | K | +1 | -3.9 |

| 9 | Valine | V | 0 | 4.2 |

| 10 | Valine | V | 0 | 4.2 |

| 11 | Glycine | G | 0 | -0.4 |

| 12 | Alanine | A | 0 | 1.8 |

| 13 | Leucine | L | 0 | 3.8 |

Experimental Protocols

Accurate determination of the physicochemical properties of synthetic or purified this compound is essential for quality control and in-depth structure-activity relationship studies. The following are standard protocols for measuring hydrophobicity and charge.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique to assess the hydrophobicity of peptides. The retention time of the peptide on a hydrophobic stationary phase is correlated with its hydrophobicity.

Materials:

-

Reversed-phase HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

This compound peptide sample, dissolved in Solvent A

Procedure:

-

Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B at a constant flow rate (e.g., 1 mL/min).

-

Inject a known concentration of the this compound sample onto the column.

-

Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.

-

Monitor the elution profile at a wavelength of 214 nm or 280 nm.

-

The retention time at which the peptide elutes is a measure of its relative hydrophobicity. Longer retention times indicate greater hydrophobicity.

Determination of Peptide Charge by Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-mass ratio.

Materials:

-

Capillary electrophoresis system with a UV detector

-

Uncoated fused-silica capillary (e.g., 50 µm internal diameter, 50 cm length)

-

Background electrolyte (BGE), e.g., 50 mM phosphate buffer at a specific pH (e.g., pH 7.4)

-

This compound peptide sample, dissolved in the BGE

Procedure:

-

Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.

-

Fill the capillary with the BGE.

-

Inject the this compound sample into the capillary using either hydrodynamic or electrokinetic injection.

-

Apply a high voltage (e.g., 20 kV) across the capillary.

-

Monitor the migration of the peptide by detecting its absorbance at an appropriate wavelength (e.g., 214 nm).

-

The migration time can be used to calculate the electrophoretic mobility, which is related to the peptide's net charge under the specific buffer conditions.

Visualizations

The following diagrams illustrate key workflows and concepts related to the physicochemical properties of this compound.

Experimental workflow for the characterization of this compound.

Relationship between physicochemical properties and antimicrobial action.

Aurein 3.2: A Technical Guide to its Biological Function and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.2 is a cationic antimicrobial peptide (AMP) belonging to the Aurein family, first isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. Like other members of its family, this compound is recognized for its potential as a therapeutic agent due to its broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the biological functions and activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. It is important to note that while the Aurein family of peptides has been the subject of considerable research, specific data for this compound is limited. Therefore, this guide supplements available information on this compound with data from closely related and well-studied Aurein peptides, such as Aurein 1.2, to provide a thorough understanding of its potential.

Core Biological Functions

This compound exhibits a range of biological activities, primarily centered around its ability to disrupt cellular membranes. These activities can be broadly categorized into antimicrobial, anticancer, and immunomodulatory functions.

Antimicrobial Activity

The primary and most studied function of the Aurein peptide family is its potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[1] The positively charged nature of Aurein peptides facilitates their initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2]

Anticancer Activity

Several peptides within the Aurein family, including members of the Aurein 3.x subfamily, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanism for this anticancer activity is similar to its antimicrobial action, exploiting the differences in membrane composition between cancerous and healthy eukaryotic cells. Cancer cell membranes often have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet, making them susceptible to the electrostatic attraction of cationic peptides like this compound.

Immunomodulatory Effects

While less extensively studied, antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response.[4] This can involve direct chemotactic activity, attracting immune cells to the site of infection or malignancy, and influencing the production of cytokines and other inflammatory mediators. The immunomodulatory potential of this compound remains an area for further investigation but is a promising avenue for its therapeutic development.

Quantitative Data on Biological Activity

Table 1: Antimicrobial Activity of Aurein Peptides (Minimum Inhibitory Concentration - MIC in µg/mL)

| Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Aurein 1.2 | 1-16 | 256 | 256 | [5] |

| Aurein 2.2 | 25 | - | - | [6] |

| Aurein M2 (Aurein 1.2 analog) | ≤16 | ≤16 | - | [7] |

Table 2: Anticancer Activity of Aurein Peptides (Half-maximal Inhibitory Concentration - IC50 in µM)

| Peptide | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference |

| EH [Orn]8 (Aurein 1.2 analog) | 44 ± 38 | 44 ± 38 | [5] |

Mechanism of Action: The Carpet Model

The predominant mechanism of action for the Aurein family of peptides is the "carpet model" of membrane disruption.[8][9][10] This model describes a multi-step process that leads to the permeabilization and eventual lysis of the target cell membrane.

dot

Caption: The "Carpet Model" mechanism of action for this compound.

Detailed Steps of the Carpet Model:

-

Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the anionic surface of the target microbial or cancer cell membrane.

-

Peptide Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer. This initial binding does not immediately disrupt the membrane.

-

Membrane Destabilization and Permeabilization: Once a threshold concentration of peptides is reached on the surface, they induce tension and disrupt the lipid packing of the membrane. This leads to the formation of transient pores or micelles, causing the membrane to become permeable.[11][12]

-

Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents, disruption of essential electrochemical gradients, and ultimately, cell death.

Putative Signaling Pathways

The primary mode of action of this compound is direct membrane disruption, which may not involve classical receptor-mediated signaling pathways. However, the resulting membrane permeabilization and cellular stress can trigger downstream intracellular events. The following diagram illustrates a putative signaling cascade initiated by this compound-induced membrane damage, leading to programmed cell death (apoptosis) in cancer cells. This is a generalized model based on the known consequences of membrane-disrupting peptides.

dot

Caption: Putative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments used to characterize the biological activity of antimicrobial peptides like this compound. These protocols are based on standard methodologies and can be adapted for specific research needs.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a specific bacterium.

dot

Caption: Workflow for the Broth Microdilution Assay.

Materials:

-

This compound peptide

-

Sterile cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

dot

Caption: Workflow for the MTT Cytotoxicity Assay.

Materials:

-

This compound peptide

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the peptide concentration.[15]

Conclusion

This compound, as a member of the Aurein peptide family, holds significant promise as a novel antimicrobial and anticancer agent. Its primary mechanism of action, the carpet model of membrane disruption, provides a broad-spectrum activity against various pathogens and cancer cells. While specific quantitative data for this compound is currently limited, the extensive research on related Aurein peptides provides a strong foundation for its further investigation and development. The experimental protocols and putative signaling pathways detailed in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing peptide. Future studies focusing specifically on this compound are crucial to fully elucidate its biological activity and pave the way for its potential clinical applications.

References

- 1. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

Putative Molecular Targets of Aurein 3.2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific molecular targets of Aurein 3.2 is limited in the current body of scientific literature. This guide provides an in-depth overview of its putative molecular targets and mechanisms of action, primarily extrapolated from research on the highly homologous and well-studied peptide, Aurein 1.2. Given their shared family and structural similarities, Aurein 1.2 serves as a strong predictive model for the bioactivities of this compound.

Introduction to this compound

This compound is an antimicrobial and anticancer peptide belonging to the aurein family, which was first isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1] These peptides are characterized by their relatively short length and amphipathic α-helical structure, which are crucial for their biological activities.[2] The primary amino acid sequence of this compound is Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2.[3]

Physicochemical Properties

A comparative summary of the physicochemical properties of this compound and the closely related Aurein 1.2 is presented below. The properties of Aurein 1.2 are included to provide context for the mechanistic extrapolations made in this guide.

| Property | This compound | Aurein 1.2 | Reference(s) |

| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2 | Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH2 | [3][4] |

| Molecular Weight | 1768.11 Da | ~1480 Da | [3][4] |

| Net Charge (pH 7.4) | Not explicitly stated, but predicted to be cationic | +1 | [4] |

| Secondary Structure | Predicted to be α-helical in a membrane environment | α-helical in a membrane environment | [2][4] |

Primary Molecular Target: The Cell Membrane

The principal molecular target for aurein peptides is the cell membrane of both microbial and cancerous cells. The prevailing mechanism of action is believed to be membrane disruption through a "carpet-like" model.[5][6]

The "Carpet-Like" Mechanism of Action

The "carpet-like" mechanism involves the electrostatic attraction of the cationic peptide to the anionic components of the target cell membrane, such as phosphatidylserine in cancer cells and teichoic/lipoteichoic acids in Gram-positive bacteria.[2][7] The peptide then accumulates on the membrane surface, forming a "carpet." Once a threshold concentration is reached, the peptide induces membrane permeabilization and disintegration, leading to cell lysis.[5]

Caption: The "carpet-like" mechanism of action of Aurein peptides.

Other Putative Molecular Interactions

Beyond direct membrane disruption, studies on Aurein 1.2 suggest other potential molecular interactions that may contribute to its bioactivity. These include:

-

Teichoic and Lipoteichoic Acids: In Gram-positive bacteria, these cell wall components are thought to play a role in the initial binding and localization of aurein peptides to the bacterial surface.[2]

-

Anionic Lipids in Cancer Cells: The outer leaflet of cancer cell membranes often has a higher concentration of anionic phospholipids, such as phosphatidylserine, which facilitates the selective electrostatic attraction of cationic antimicrobial peptides like the aureins.[7]

Quantitative Data (Based on Aurein 1.2 and its Analogs)

The following tables summarize the antimicrobial and anticancer activities of Aurein 1.2 and some of its rationally designed analogs. This data provides an indication of the potential potency of peptides in this family.

Antimicrobial Activity

| Peptide/Analog | Organism | MIC (µg/mL) | Reference(s) |

| Aurein 1.2 | Staphylococcus aureus | 25.00 | [8] |

| Aurein 1.2 | Escherichia coli | 200 | [8] |

| Aurein 1.2 | Pseudomonas aeruginosa | 256 | [4] |

| Aurein 1.2 | Candida albicans | 32 | [4] |

| T1 (Aurein 1.2 analog) | S. aureus | 50 | [8] |

| T2 (Aurein 1.2 analog) | E. coli | 50 | [8] |

Anticancer Activity

| Peptide/Analog | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |

| Aurein 1.2 | H838 (Lung) | 26.94 | [1] |

| Aurein 1.2 | U251MG (Glioblastoma) | 38.41 | [1] |

| KLA-2 (Aurein 1.2 analog) | MCF-7 (Breast) | 3.55 | [1] |

| Aurm (Aurein 1.2 analog) | SW480 (Colon) | ~51.63% viability | [7] |

| R5-Aurm (Aurein 1.2 analog) | SW480 (Colon) | ~40.62% viability | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of aurein peptides are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Peptide Preparation: The peptide is serially diluted in a 96-well microtiter plate.

-

Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the serially diluted peptide.

-

Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.

Hemolysis Assay

This assay is used to assess the cytotoxicity of the peptide against red blood cells.

-

Red Blood Cell Preparation: Fresh red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4%.

-

Peptide Incubation: The peptide at various concentrations is incubated with the red blood cell suspension for a specified time (e.g., 1 hour) at 37°C.

-

Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).

Membrane Permeabilization Assay

This assay measures the ability of the peptide to disrupt the cell membrane.

-

Cell Preparation: Bacterial or cancer cells are harvested and washed.

-

Fluorescent Dye Loading: The cells are incubated with a fluorescent dye that cannot penetrate intact cell membranes (e.g., SYTOX Green).

-

Peptide Addition: The peptide is added to the cell suspension.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.

Caption: A generalized experimental workflow for antimicrobial peptide research.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound or its close analogs directly modulate specific intracellular signaling pathways. The primary mechanism of cell death is attributed to the physical disruption of the cell membrane, leading to lysis. However, it is plausible that sublethal concentrations could induce stress responses or other signaling cascades as a secondary effect of membrane perturbation. Further research is required to investigate these possibilities.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tru.arcabc.ca [tru.arcabc.ca]

Technical Guide: Homology Modeling of the Aurein 3.2 Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of growing antibiotic resistance. Aurein 3.2, a member of the aurein family of peptides isolated from Australian bell frogs, exhibits significant antimicrobial activity. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for guiding the rational design of more potent and specific analogues. As no experimentally determined structure for this compound exists, homology modeling presents a robust and accessible method for generating a reliable atomic-resolution model. This technical guide provides an in-depth protocol for the homology modeling of this compound, from template selection and model building to rigorous quality validation. The methodologies described herein are tailored for researchers in drug discovery and structural biology, offering a practical framework for the in silico analysis of AMPs.

Introduction to this compound and Homology Modeling

Aurein peptides are short, cationic, and amphipathic molecules that typically adopt an α-helical conformation in membrane-mimetic environments. Their primary mode of action involves interaction with and disruption of microbial cell membranes. Several members of the aurein family have been identified, with this compound being a subject of interest for its antimicrobial properties.

Homology modeling, or comparative modeling, is a computational technique used to predict the 3D structure of a "target" protein or peptide based on its amino acid sequence similarity to a homologous protein whose structure has been experimentally determined (the "template"). The fundamental principle is that tertiary protein structure is more evolutionarily conserved than amino acid sequence. For peptides like this compound, which belong to a well-characterized family, homology modeling can yield high-quality structural models suitable for further computational studies, such as molecular docking and dynamic simulations.

Data and Methodology

This section outlines the complete workflow for generating and validating a structural model of this compound. The process begins with sequence retrieval and template identification, followed by model construction and rigorous quality assessment.

Target Sequence and Template Identification

The initial step involves obtaining the primary amino acid sequence of the target peptide, this compound, and identifying a suitable template structure from the Protein Data Bank (PDB).

Experimental Protocol: Sequence Retrieval and Template Selection

-

Target Sequence Retrieval: The canonical amino acid sequence for this compound (UniProt Accession: P69022) is retrieved from the UniProt database.

-

Template Search: A protein BLAST (BLASTp) search is performed against the PDB database using the this compound sequence as the query. The search aims to identify homologous proteins with solved 3D structures.

-

Template Selection Criteria: The ideal template should exhibit high sequence identity (>70% is excellent for short peptides), similar length, and functional relevance. For AMPs, a structure solved in a membrane-mimetic environment (e.g., micelles or bicelles) is highly preferred as it reflects the peptide's bioactive conformation.

-

Selected Template: The search identifies Aurein 1.2 (PDB ID: 1VM5) as the optimal template. It is a closely related homologue whose structure was determined by NMR spectroscopy in the presence of dodecylphosphocholine (DPC) micelles, simulating a membrane environment.

Table 1: Target and Template Sequence Information

| Parameter | Target: this compound | Template: Aurein 1.2 | Data Source |

| UniProt ID | P69022 | P82387 | |

| Sequence | GLFDIVKKVVGALGSL-NH2 | GLFDIIKKIAESF-NH2 | |

| Length | 16 amino acids | 13 amino acids (in PDB) | |

| Sequence Identity | 53.85% (over 13 residues) | 100% | N/A |

| PDB ID | Not Available | 1VM5 | |

| Experimental Method | Not Available | Solution NMR |

Homology Modeling Workflow

The generation of the 3D model was performed using the SWISS-MODEL automated web server, which provides a reliable and validated pipeline for comparative modeling.

Experimental Protocol: Model Generation with SWISS-MODEL

-

Job Submission: Navigate to the SWISS-MODEL web server. The FASTA sequence of this compound is pasted into the input window. A project title is assigned, and the process is initiated.

-

Automated Pipeline: SWISS-MODEL executes its standard workflow:

-

Template Search: It searches its template library (SMTL) using both BLAST and HHblits to identify suitable structural templates.

-

Template Selection: The server ranks identified templates based on sequence identity, coverage, and Global Model Quality Estimation (GMQE) score. The top-ranked template, 1VM5, is automatically selected.

-

Model Building: The alignment between this compound and Aurein 1.2 is generated. The backbone coordinates from the template are transferred to the target. Insertions and deletions are modeled, and non-conserved side chains are rebuilt using a rotamer library. The model is then optimized using a force field to relieve steric clashes.

-

-

Model Retrieval: Upon completion, the server provides the final 3D model in PDB format, along with a comprehensive report detailing the modeling process and quality assessment metrics.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Aurein 3.2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Aurein 3.2, an antimicrobial and anticancer peptide. The protocol details the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, a widely adopted method for peptide synthesis. This guide covers all stages from resin preparation to final peptide characterization, offering a reproducible methodology for obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a 17-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2. It was originally isolated from the Australian bell frog and has demonstrated notable antimicrobial and anticancer activities. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound due to its efficiency and scalability. The Fmoc/tBu strategy allows for the stepwise assembly of the peptide chain on a solid support, with the N-terminus temporarily protected by the base-labile Fmoc group and reactive side chains protected by acid-labile groups.

Materials and Equipment

Resins and Amino Acids

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids with acid-labile side-chain protection:

-

Fmoc-Gly-OH

-

Fmoc-Leu-OH

-

Fmoc-Phe-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Ile-OH

-

Fmoc-Val-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Ala-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Ser(tBu)-OH

-

Reagents and Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, for peptides with Cys)

-

Acetonitrile (ACN), HPLC grade

-

Diethylether, anhydrous, cold

-

Deionized water

Equipment

-

Automated or manual peptide synthesizer

-

Reaction vessels for SPPS

-

Shaker/vortexer

-

Lyophilizer (freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS)

-

Nitrogen gas line

Experimental Protocols

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling : Place the Rink Amide resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Initial Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

Protocol 2: Amino Acid Coupling

-

Amino Acid Activation : In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Ile-OH for this compound) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing : Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove unreacted reagents.

-

Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.

Protocol 3: Chain Elongation

Repeat the Fmoc deprotection (Protocol 1, steps 2-4) and amino acid coupling (Protocol 2) cycles for each subsequent amino acid in the this compound sequence:

Sequence: Gly-Leu-Phe-Asp(OtBu)-Ile-Val-Lys(Boc)-Lys(Boc)-Ile-Ala-Gly-His(Trt)-Ile-Ala-Ser(tBu)-Ser(tBu)-Ile-Resin

Protocol 4: Cleavage and Deprotection

-

Final Deprotection : After the final amino acid (Fmoc-Gly-OH) is coupled, perform a final Fmoc deprotection step.

-

Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen.

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For a peptide containing histidine, this standard cocktail is generally effective.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold anhydrous diethyl ether.

-

Isolation : Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying : Dry the crude peptide pellet under vacuum to remove residual ether.

Protocol 5: Purification and Characterization

-

Purification : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fraction Analysis : Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

-

Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

-

Characterization : Confirm the identity and purity of the synthesized this compound.

-

Mass Spectrometry : Determine the molecular weight using MALDI-TOF or LC-MS to confirm the correct peptide sequence.

-

Analytical RP-HPLC : Assess the purity of the final product.

-

Data Presentation

Table 1: Summary of Materials for this compound Synthesis

| Material | Description/Grade | Purpose |

| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Solid support for C-terminal amide |

| Fmoc-Amino Acids | Side-chain protected | Building blocks for peptide chain |

| DMF | Peptide synthesis grade | Primary solvent for swelling, washing, and reactions |

| Piperidine | Reagent grade | Fmoc deprotection |

| HATU | Coupling reagent | Activation of carboxylic acids for amide bond formation |

| DIPEA | Non-nucleophilic base | Base for coupling reaction |

| TFA | Reagent grade | Cleavage from resin and side-chain deprotection |

| TIS/Water | Scavengers | To quench reactive cations during cleavage |

| Acetonitrile | HPLC grade | Mobile phase for purification |

| Diethyl Ether | Anhydrous | Precipitation of cleaved peptide |

Table 2: Expected Quantitative Data for this compound Synthesis

| Parameter | Expected Value | Method of Determination |

| Crude Peptide Yield | 70-85% | Gravimetric analysis |

| Purity after Purification | >95% | Analytical RP-HPLC |

| Theoretical Molecular Weight | ~1845.2 Da | Calculated from sequence |

| Observed Molecular Weight | 1845.2 ± 1 Da | Mass Spectrometry (e.g., MALDI-TOF) |

Visualization

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Purification and characterization of synthetic Aurein 3.2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.2 is a cationic antimicrobial peptide (AMP) belonging to the aurein family, originally isolated from the Australian bell frog, Litoria aurea. Like other members of its family, this compound exhibits broad-spectrum antimicrobial and anticancer activities. Its mechanism of action is primarily attributed to the disruption of cell membranes. This document provides detailed protocols for the purification and characterization of chemically synthesized this compound, along with methods to assess its biological activity.

Amino Acid Sequence of this compound: GLFDIVKKVVGAL-NH₂

Purification of Synthetic this compound

Synthetic peptides are typically produced using Solid Phase Peptide Synthesis (SPPS) and require purification to remove by-products and truncated sequences. The standard method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: Reverse-Phase HPLC Purification

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes is a good starting point. The gradient can be optimized for better separation.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: a. Dissolve the crude synthetic peptide in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the filtered sample onto the equilibrated HPLC column. d. Run the gradient and collect fractions corresponding to the major peptide peak. e. Analyze the purity of the collected fractions by analytical HPLC. f. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a TFA salt.

Characterization of Synthetic this compound

Following purification, the identity and structural integrity of the synthetic this compound should be confirmed.

Protocol: Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the synthetic peptide.

-

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

-

Sample Preparation (ESI-MS): a. Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. b. Infuse the sample directly into the mass spectrometer.

-

Sample Preparation (MALDI-TOF): a. Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile, 0.1% TFA. b. Mix the peptide sample with the matrix solution on a MALDI target plate. c. Allow the mixture to air-dry to form crystals. d. Analyze the sample in the mass spectrometer.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (Calculated Monoisotopic Mass: 1374.86 Da).

Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptide in different environments. Aurein peptides are typically unstructured in aqueous solution and adopt an α-helical conformation in the presence of membranes or membrane-mimicking environments.[1]

-

Instrumentation: A CD spectropolarimeter.

-

Sample Preparation: a. Dissolve the peptide in phosphate-buffered saline (PBS) to a final concentration of 100-200 µM. b. To mimic a membrane environment, prepare a separate sample with the peptide dissolved in a solution containing 30 mM sodium dodecyl sulfate (SDS) or liposomes.

-

Measurement: a. Record CD spectra from 190 to 250 nm in a 1 mm path length quartz cuvette at room temperature. b. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

-

Data Analysis: An α-helical structure is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[1]

Biological Activity of Aurein Peptides

Antimicrobial Activity

The antimicrobial activity of Aurein peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Aurein 1.2 Against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 16 | [2] |

| Enterococcus faecalis | ATCC 29212 | 8 | [2] |

| Escherichia coli | ATCC 25922 | >128 | [2] |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | [2] |

| Candida albicans | ATCC 90028 | 32 | [2] |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, and the purified synthetic peptide.

-

Procedure: a. Prepare a stock solution of the peptide in sterile water or a suitable buffer. b. In a 96-well plate, perform a two-fold serial dilution of the peptide in MHB. c. Prepare a bacterial inoculum in MHB and adjust the concentration to approximately 5 x 10⁵ CFU/mL. d. Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Activity

The anticancer activity of Aurein peptides is assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Representative Half-Maximal Inhibitory Concentration (IC50) of Aurein 1.2 Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H838 | Lung Cancer | 26.9 | [3] |

| U251MG | Glioblastoma | 38.4 | [3] |

| MCF-7 | Breast Cancer | 25.9 | [3] |

Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well cell culture plates, cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol).

-

Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Prepare serial dilutions of the synthetic peptide in a serum-free medium. c. Remove the old medium from the cells and add the peptide dilutions. Include untreated cells as a control. d. Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator. e. Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. f. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for aurein peptides, including this compound, is the direct disruption of the cell membrane. This is often described by the "carpet model".

Caption: The "Carpet Model" mechanism of action for this compound.

Due to this direct lytic mechanism, this compound is not known to interact with specific intracellular signaling pathways. Its action is rapid and leads to a loss of membrane integrity, causing leakage of cellular contents and ultimately cell death.

Experimental Workflow

The overall process for the purification and characterization of synthetic this compound is summarized below.

Caption: Workflow for the purification and characterization of synthetic this compound.

References

- 1. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aurein 3.2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide (AMP) Aurein 3.2. The methodologies described herein are based on established standards for testing cationic peptides to ensure reliable and reproducible results.

Introduction to this compound and MIC Assays

This compound is an antimicrobial peptide with demonstrated antibiotic and anticancer properties.[1] Determining its MIC against various microorganisms is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This value is a key indicator of a drug's potency.

Standard antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), often require modification for cationic AMPs like this compound.[5][6][7] This is primarily because these peptides can bind to conventional polystyrene microtiter plates, leading to an overestimation of the MIC.[5][8] The protocols provided below are adapted to account for the specific properties of antimicrobial peptides.

Quantitative Data Summary

The antimicrobial activity of Aurein peptides has been documented against a range of bacteria. While specific data for this compound is less abundant in publicly available literature, the activity of the closely related Aurein 1.2 provides a strong indication of the expected efficacy. Aurein 1.2 demonstrates significant activity against Gram-positive bacteria, with moderate activity against some yeasts and lower activity against Gram-negative bacteria.[9]

Table 1: Representative MIC Values for Aurein 1.2

| Microorganism | Strain Type | MIC Range (µg/mL) |

| Staphylococcus aureus | Reference & Clinical Strains | 1 - 16 |

| Enterococcus faecalis | Reference & Clinical Strains | 1 - 16 |

| Streptococcus pyogenes | Reference & Clinical Strains | 1 - 16 |

| Escherichia coli | Reference Strain | 256 |

| Pseudomonas aeruginosa | Reference Strain | 256 |

| Candida albicans | Yeast | 32 |

Note: This data is for Aurein 1.2 and serves as an example.[9] Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Hancock Lab method for cationic antimicrobial peptides, which is a modification of the CLSI standard.[10] It is designed to minimize peptide loss and ensure accurate MIC determination.

Materials:

-

This compound (quantified by amino acid analysis)

-

Sterile, deionized water (dH₂O)

-

0.02% acetic acid with 0.4% bovine serum albumin (BSA)

-

0.01% acetic acid with 0.2% BSA

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial strains for testing (e.g., S. aureus, E. coli)

-

Quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[8]

-

Sterile 96-well polypropylene microtiter plates (round-bottom preferred)[5][8][10]

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

Day 1: Preparation of Bacterial Inoculum

-

From a fresh agar plate, inoculate a single colony of the test microorganism into 5 mL of MHB.

-

Incubate overnight at 37°C with shaking (approx. 180 rpm).[10]

Day 2: MIC Plate Preparation and Inoculation

-

Prepare this compound Stock Solutions:

-

Dissolve this compound in sterile dH₂O to create a concentrated stock solution (e.g., 20 times the highest desired final concentration).

-

Dilute this stock 1:1 with 0.02% acetic acid containing 0.4% BSA to get a solution that is 10 times the highest required concentration.[10]

-

Perform serial two-fold dilutions of this 10x peptide solution in 0.01% acetic acid with 0.2% BSA using polypropylene tubes to create a range of 10x working concentrations.[10]

-

-

Prepare Final Bacterial Inoculum:

-

Plate Preparation:

-

Dispense 100 µL of the standardized bacterial suspension into columns 1-11 of a 96-well polypropylene plate.[10]

-

Dispense 100 µL of sterile MHB into column 12 to serve as a sterility control and blank.[10][11]

-

Add 11 µL of the 10x this compound serial dilutions to columns 1-10, starting with the highest concentration.[10] This will result in a 1:10 dilution of the peptide and the desired final concentrations.

-

Column 11 will serve as the growth control (no peptide).[10]

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 18-24 hours.[10]

-

Day 3: Reading and Interpreting Results

-

Visual Inspection: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

-

Spectrophotometric Reading: For a more quantitative measure, read the absorbance of the plate at 600 nm using a microplate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that reduces bacterial growth by more than 50% compared to the growth control well.[8][10]

-

Interpretation: The MIC value should be compared against established breakpoints, if available, to classify the bacterium as susceptible (S), intermediate (I), or resistant (R).[2][12]

Protocol 2: Determination of Minimal Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill >99.9% of the initial bacterial inoculum.[5]

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).

-

Plate these aliquots onto fresh Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.[10]

Visualizations

Below are diagrams illustrating the experimental workflow and the logic for interpreting MIC results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. idexx.com [idexx.com]

- 3. idexx.dk [idexx.dk]

- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]

- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. d-nb.info [d-nb.info]

- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. droracle.ai [droracle.ai]

Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Aurein 3.2 against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Aurein 3.2 against various Gram-positive bacteria. The methodologies outlined are based on established antimicrobial susceptibility testing standards.

Introduction to this compound and Minimum Bactericidal Concentration (MBC)

This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are known for their activity against a range of microorganisms. Understanding the bactericidal activity of novel antimicrobial agents like this compound is crucial for their development as potential therapeutics. The Minimum Bactericidal Concentration (MBC) is a key pharmacodynamic parameter that defines the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[1] This is a critical measure for assessing the potency of a bactericidal agent. The determination of MBC is typically performed following a Minimum Inhibitory Concentration (MIC) test, which establishes the lowest concentration that inhibits visible bacterial growth.[1][2]

Mechanism of Action of Aurein Peptides against Gram-positive Bacteria

Antimicrobial peptides, including the aurein family, primarily exert their effect on bacteria by disrupting the cell membrane.[3][4] In Gram-positive bacteria, the initial interaction occurs with the anionic components of the cell wall, such as teichoic acids.[3][5] This is followed by insertion into the cytoplasmic membrane, leading to pore formation, increased membrane permeability, and ultimately, cell death.[3][6] This multifaceted mechanism of action is a key reason why AMPs are considered promising alternatives to traditional antibiotics.[3]

Caption: General mechanism of Aurein peptides against Gram-positive bacteria.

Quantitative Data: MBC of Related Aurein Peptides and other AMPs

While specific MBC values for this compound are not widely published, the following table presents representative MBC data for the closely related Aurein 1.2 and other antimicrobial peptides against common Gram-positive bacteria to provide a comparative reference.

| Antimicrobial Peptide | Gram-positive Bacteria | MBC (µg/mL) | Reference |

| Aurein 1.2 | Staphylococcus aureus ATCC 29213 | 16 | [7] |

| Aurein 1.2 | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 16 | [7] |

| Aurein 1.2 | Enterococcus faecalis ATCC 29212 | 32 | [7] |

| Aurein 1.2 | Vancomycin-resistant E. faecalis (VRE) ATCC 51299 | 32 | [7] |

| Aurein 1.2 | Streptococcus pyogenes ATCC 19615 | 8 | [7] |

| Other AMP (A24) | Methicillin-resistant S. aureus (MRSA) | 2-16 | [8] |